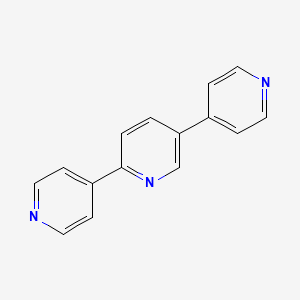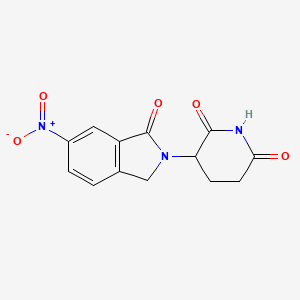
3,5-Di(pyridin-4-yl)pyridine
Descripción general
Descripción
3,5-Di(pyridin-4-yl)pyridine is a tridentate ligand with a central pyridine ring substituted at the 3 and 5 positions with pyridin-4-yl groups This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(pyridin-4-yl)pyridine typically involves the reaction of pyridine-4-carboxaldehyde with a suitable reagent to form the desired product. One common method involves the use of a condensation reaction where pyridine-4-carboxaldehyde is reacted with a suitable amine under reflux conditions in the presence of a catalyst . The reaction mixture is then purified through recrystallization to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di(pyridin-4-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
3,5-Di(pyridin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug design and development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including catalysts and sensors
Mecanismo De Acción
The mechanism of action of 3,5-Di(pyridin-4-yl)pyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal-ligand complexes that exhibit unique chemical and physical properties. The compound can also participate in hydrogen bonding and π-π stacking interactions, which contribute to its stability and functionality in various applications .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di(pyridin-4-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a central pyridine ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar coordination properties
Uniqueness
3,5-Di(pyridin-4-yl)pyridine is unique due to its tridentate coordination ability, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly valuable in the fields of coordination chemistry and materials science, where stable metal-ligand complexes are essential .
Propiedades
IUPAC Name |
3,5-dipyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-5-16-6-2-12(1)14-9-15(11-18-10-14)13-3-7-17-8-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPNOFJGIJNSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3318991.png)





![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)

![2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3319058.png)



